methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate is a compound known for its unique structural composition and diverse applications. This compound belongs to the class of sulfonamide and carbamate derivatives, characterized by their pharmacological and industrial relevance. The presence of the tetrahydroisoquinoline core, cyclopropanecarbonyl group, and sulfamoyl moiety makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate typically involves a multi-step process:
Formation of the tetrahydroisoquinoline core: This involves the Pictet-Spengler reaction where a phenethylamine reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.
Introduction of the cyclopropanecarbonyl group: Cyclopropanecarboxylic acid chloride is used in the presence of a base like triethylamine to introduce the cyclopropanecarbonyl group onto the tetrahydroisoquinoline nucleus.
Sulfamoylation: The sulfamoyl group is introduced by reacting the amine group on the isoquinoline with sulfamoyl chloride in the presence of a base.
Carbamoylation: Finally, methyl carbamate is introduced by treating the phenyl group with methyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but with optimized conditions for yield and purity. Reactors with precise temperature and pressure controls are used to facilitate these reactions. Catalysts may also be employed to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfamoyl group, forming sulfone derivatives.
Reduction: Reduction can occur at the carbonyl groups, converting them to corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Alcohol derivatives of the carbonyl groups.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
This compound finds applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor due to the sulfonamide group, which mimics the structure of biological substrates.
Medicine: Investigated for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Applied in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with biological macromolecules. The sulfonamide group mimics the transition state of enzymatic reactions, thereby inhibiting enzyme function. The carbamate group can interact with neurotransmitter systems, influencing receptor activity.
Molecular Targets and Pathways:
Enzymes: Targets enzymes involved in metabolic pathways.
Receptors: Modulates receptor activity in the central nervous system.
Comparison with Similar Compounds
Comparison with Other Compounds: Methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate is unique due to its combined sulfonamide and carbamate functionalities. Similar compounds might include:
Sulfonamide-based compounds: These include drugs like sulfamethoxazole, which also inhibit enzymes by mimicking biological substrates.
Carbamate-based compounds: Compounds such as physostigmine, which interact with neurotransmitter systems.
Unique Attributes: The presence of the tetrahydroisoquinoline and cyclopropanecarbonyl groups confer unique structural rigidity and specificity in biological interactions.
This compound's distinct combination of structural features underpins its varied applications and sets it apart from more conventional sulfonamide or carbamate compounds.
Properties
IUPAC Name |
methyl N-[4-[[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-29-21(26)22-17-6-8-19(9-7-17)30(27,28)23-18-5-4-14-10-11-24(13-16(14)12-18)20(25)15-2-3-15/h4-9,12,15,23H,2-3,10-11,13H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTAAUFMSPKNFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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